N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide
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Description
N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide is a chemical compound with the molecular formula C27H32N2O2 and a molecular weight of 416.565 . This product is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C27H32N2O2 . For a detailed structural analysis, it would be necessary to refer to the compound’s specific structural data, such as its InChI or SMILES string, which are not provided in the search results.Scientific Research Applications
Metabolism of Chloroacetamide Herbicides
Studies have explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which share structural similarities with N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide. These herbicides undergo complex metabolic activation pathways leading to the formation of DNA-reactive compounds. The research highlights how these compounds are metabolized by liver microsomes in both rats and humans, with cytochrome P450 isoforms (CYP3A4 and CYP2B6) playing a significant role in this process (Coleman et al., 2000).
Synthesis and Biological Activity
Several studies focus on the synthesis and biological evaluation of adamantyl and diamantyl derivatives, which are key components in developing drugs with antimicrobial and antiviral activities. Notably, N-(1-Adamantyl)acetamide derivatives have been investigated for their potential in treating influenza, herpes, and Parkinson’s disease, showcasing the versatility of adamantyl compounds in pharmaceutical research (Khusnutdinov et al., 2011).
Analgesic Properties
Adamantyl analogues of paracetamol have been synthesized and evaluated for their analgesic properties, indicating a novel approach to pain management. These analogues exhibit selective inhibition of the TRPA1 channel, providing a potential mechanism for their analgesic effects without interacting with cannabinoid receptors or COX inhibition (Fresno et al., 2014).
Green Synthesis
Research into the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide demonstrates the potential for environmentally friendly production methods for important chemical intermediates. A novel Pd/C catalyst was developed, showing high activity, selectivity, and stability for the hydrogenation process, reducing the need for traditional reduction methods (Zhang Qun-feng, 2008).
Cholinesterase Inhibitory Activities
Adamantyl-based derivatives have been investigated for their cholinesterase inhibitory activities, highlighting their potential in treating conditions like Alzheimer's disease. These studies provide insights into the structure-activity relationships of adamantyl compounds and their therapeutic applications (Kwong et al., 2017).
Properties
IUPAC Name |
N-[4-[(E)-N-methoxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-18(29-31-2)21-8-10-25(11-9-21)28-26(30)17-27(22-6-4-3-5-7-22)23-13-19-12-20(15-23)16-24(27)14-19/h3-11,19-20,23-24H,12-17H2,1-2H3,(H,28,30)/b29-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYLHCFMWOGHGS-RDRPBHBLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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